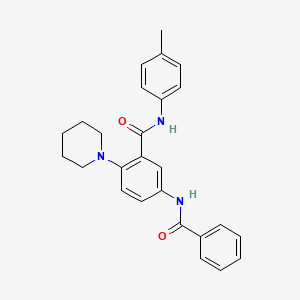![molecular formula C7H9NO4S2 B3619137 methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B3619137.png)
methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate
概要
説明
Methyl 3-[(methylamino)sulfonyl]-2-thiophenecarboxylate, commonly known as MTS, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in various fields.
作用機序
MTS modifies cysteine residues in proteins through a reaction known as sulfhydryl modification. This modification can alter the function and activity of the protein, leading to changes in cellular processes and signaling pathways. MTS can also act as a redox mediator, regulating the balance of reactive oxygen species in cells.
Biochemical and Physiological Effects:
MTS has been shown to have a variety of biochemical and physiological effects, including the modulation of protein function and activity, the regulation of reactive oxygen species, and the induction of apoptosis in cancer cells. MTS has also been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
One of the main advantages of MTS is its ability to selectively modify cysteine residues in proteins, allowing for the study of specific proteins and cellular processes. MTS is also relatively stable and easy to use in lab experiments. However, MTS has limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
MTS has numerous potential applications in various fields, including biochemistry, cell biology, and medicine. Future research directions could include the development of new MTS derivatives with improved properties and applications. Additionally, MTS could be used in drug discovery and development, as well as in the study of disease mechanisms and therapeutic interventions. Overall, MTS has the potential to be a valuable tool in scientific research and could lead to significant advances in our understanding of cellular processes and disease mechanisms.
科学的研究の応用
MTS has been widely used in scientific research due to its unique properties, including its ability to modify cysteine residues in proteins. This modification can be used to study protein function, structure, and interactions in cells and tissues. MTS has also been used as a fluorescent probe to detect reactive oxygen species in cells and tissues.
特性
IUPAC Name |
methyl 3-(methylsulfamoyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-8-14(10,11)5-3-4-13-6(5)7(9)12-2/h3-4,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRUHHWLEREHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(SC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2-methoxybenzyl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3619054.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B3619057.png)
![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3619067.png)

![N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3619086.png)
![2-({4-allyl-5-[(2,6-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3619093.png)
![5-{5-bromo-2-[(3-nitrobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3619097.png)
![N-(3,5-dichlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3619108.png)
![methyl 4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B3619120.png)
![N~1~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3619125.png)
![4-methyl-3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3619129.png)

![2-{[4-(4-ethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B3619142.png)
![4-{5-[(3-bromobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3619155.png)